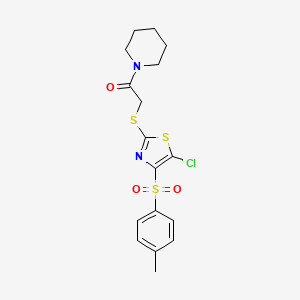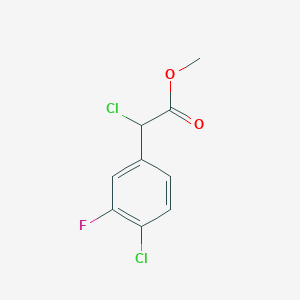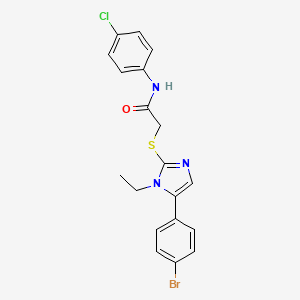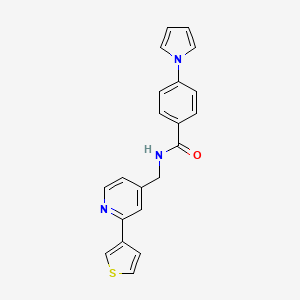
4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide, also known as THAL-SNS-032, is a novel small-molecule inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a key regulator of transcription, and its inhibition has been shown to have potential therapeutic effects in cancer and other diseases.
Wirkmechanismus
4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide inhibits CDK9, which is a key regulator of transcription. CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which is required for the release of RNA polymerase II from promoter-proximal pausing sites and the transition to productive elongation. Inhibition of CDK9 by 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide blocks this transition and leads to the inhibition of transcription.
Biochemical and Physiological Effects:
In addition to its effects on transcription, 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has been shown to have other biochemical and physiological effects. For example, 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has been shown to induce apoptosis in cancer cells, which is a form of programmed cell death that is often disrupted in cancer. 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is required for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is its specificity for CDK9. Unlike other CDK inhibitors, 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide does not inhibit other CDKs, which reduces the potential for off-target effects. However, one limitation of 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide. One area of interest is the development of more potent and selective CDK9 inhibitors. Another area of interest is the identification of biomarkers that can predict the response to 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide in cancer patients. Finally, the combination of 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide with other chemotherapeutic agents is an area of active research, as this may enhance its therapeutic efficacy.
Conclusion:
In conclusion, 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a novel small-molecule inhibitor of CDK9 that has potential therapeutic effects in cancer and other diseases. Its specificity for CDK9 and its ability to induce apoptosis and inhibit angiogenesis make it an attractive candidate for further research. However, its poor solubility and the need for further optimization of its pharmacokinetic properties are areas of concern that will need to be addressed in future studies.
Synthesemethoden
The synthesis of 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves several steps, including the reaction of 4-(1H-pyrrol-1-yl)aniline with 2-bromo-5-nitropyridine, followed by reduction of the nitro group to an amino group. The resulting compound is then coupled with 2-(thiophen-3-yl)acetaldehyde to form the final product. The synthesis route of 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has been extensively studied for its potential therapeutic effects in cancer. It has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma, acute myeloid leukemia, and breast cancer. In addition, 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has been shown to enhance the anti-tumor effects of other chemotherapeutic agents, such as bortezomib and doxorubicin.
Eigenschaften
IUPAC Name |
4-pyrrol-1-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-21(17-3-5-19(6-4-17)24-10-1-2-11-24)23-14-16-7-9-22-20(13-16)18-8-12-26-15-18/h1-13,15H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTSVKAADLEDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

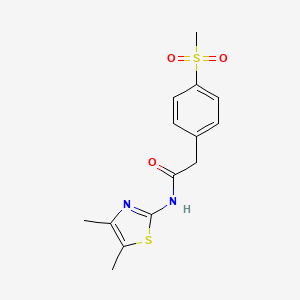
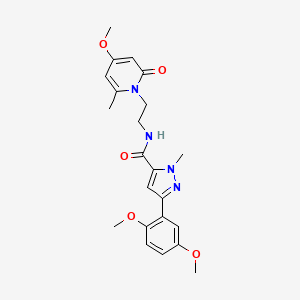
![N-(2,4-difluorophenyl)-2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2912040.png)
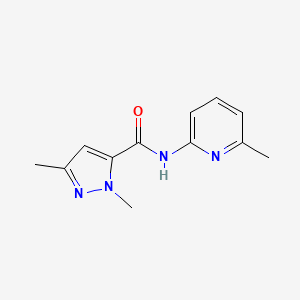
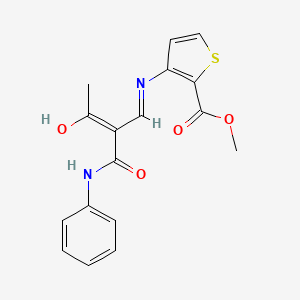
![(E)-N-[3-(Cyclopropylamino)-3-oxopropyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2912044.png)

![N-[(2,6-Dimethylpyridin-3-yl)methyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]prop-2-enamide](/img/structure/B2912049.png)
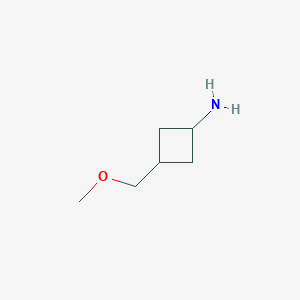
![9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912053.png)
